1,1,1,2,2-Pentafluoro-3-iodopropane
Overview
Description
1,1,1,2,2-Pentafluoro-3-iodopropane is a fluorinated organic compound with the molecular formula C3H2F5I. It is a colorless liquid with a boiling point of -7°C and a molecular weight of 310.07 g/mol . This compound is notable for its unique combination of physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
1,1,1,2,2-Pentafluoro-3-iodopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,2,2-pentafluoropropane with iodine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the complete conversion of the starting materials .
Industrial production methods often involve the use of specialized equipment to handle the highly reactive nature of the compound. The process may include steps such as distillation and purification to obtain the desired purity level of this compound .
Chemical Reactions Analysis
1,1,1,2,2-Pentafluoro-3-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other halogens or functional groups.
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluoropropane.
Radical Additions: This compound can participate in radical addition reactions with unsaturated systems, such as vinyl fluoride and trifluoroethylene, under photochemical conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodine with chlorine would yield 1,1,1,2,2-pentafluoro-3-chloropropane .
Scientific Research Applications
1,1,1,2,2-Pentafluoro-3-iodopropane has numerous applications in scientific research, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of various fluorinated organic compounds.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Agrochemicals: It is utilized in the production of agrochemicals, including pesticides and herbicides.
Polymer Chemistry: The compound is involved in the synthesis of fluorinated polymers, which have applications in various industries.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-pentafluoro-3-iodopropane involves its ability to undergo various chemical reactions due to the presence of both fluorine and iodine atoms. These atoms confer unique reactivity to the compound, allowing it to participate in substitution, reduction, and radical addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1,1,1,2,2-Pentafluoro-3-iodopropane can be compared with other similar compounds, such as:
1,1,1,2,2-Pentafluoro-3-chloropropane: This compound has similar properties but contains a chlorine atom instead of iodine.
1,1,1,2,2-Pentafluoro-3-bromopropane: This compound contains a bromine atom and exhibits different reactivity patterns in chemical reactions.
1,1,1,2,2-Pentafluoropropane: This compound lacks the halogen atom at the third position, making it less versatile in chemical reactions compared to this compound.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both fluorine and iodine atoms, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-iodopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F5I/c4-2(5,1-9)3(6,7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENALDZJQYAUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059870 | |
Record name | (Perfluoroethyl)methyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-69-8 | |
Record name | 1,1,1,2,2-Pentafluoro-3-iodopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 354-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141151 | |
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Record name | Propane, 1,1,1,2,2-pentafluoro-3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Perfluoroethyl)methyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2-pentafluoro-3-iodopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,3,3,3-Pentafluoropropyl iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YQ9ZAZ5P4 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,1,1,2,2-pentafluoro-3-iodopropane synthesized and what are the major byproducts?
A: this compound can be synthesized through the photochemical reaction of chloro-1,1-difluoroethylene with trifluoroiodomethane. This reaction primarily yields two isomers: 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane (major product) and 2-chloro-1,1,1,3,3-pentafluoro-3-iodopropane (minor product) in a ratio of approximately 92:8 []. A significant byproduct of this reaction is 1,1-difluoroiodoethylene [].
Q2: Does this compound exhibit any interesting reactivity?
A: Yes, this compound demonstrates reactivity with lithium tetrahydroaluminate. It forms an unstable complex, LiAl(CH2CF2CF3)H2I, in diethyl ether or tetrahydrofuran solution []. This complex is thermally unstable and decomposes readily to yield 2,3,3,3-tetrafluoropropene in high yield [].
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